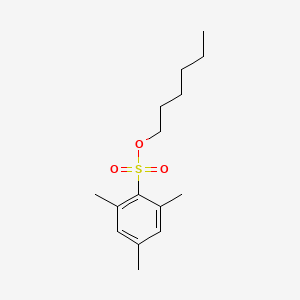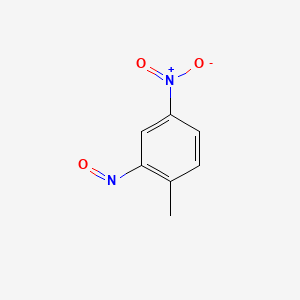
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of organophosphates, which are widely studied for their diverse chemical reactivity and utility in different scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate typically involves the reaction of 2,3-dimethylphenol and 2,3,4-trimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphates, while reduction can lead to the formation of phosphines.
Applications De Recherche Scientifique
Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial for regulating various cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,3-dimethylphenyl) mesitylphosphoramidate
- Tris(2,3-dimethylphenyl) phosphate
- 1,2-Bis(2,3-dimethylphenyl)ethane
Uniqueness
Compared to similar compounds, Bis(2,3-dimethylphenyl) 2,3,4-trimethylphenyl phosphate exhibits unique reactivity due to the presence of multiple methyl groups, which can influence its steric and electronic properties. This makes it particularly useful in specific catalytic and synthetic applications where such properties are advantageous .
Propriétés
Numéro CAS |
84705-94-2 |
|---|---|
Formule moléculaire |
C25H29O4P |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
bis(2,3-dimethylphenyl) (2,3,4-trimethylphenyl) phosphate |
InChI |
InChI=1S/C25H29O4P/c1-16-10-8-12-23(20(16)5)27-30(26,28-24-13-9-11-17(2)21(24)6)29-25-15-14-18(3)19(4)22(25)7/h8-15H,1-7H3 |
Clé InChI |
BGWANJVSVNXSEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OP(=O)(OC2=C(C(=C(C=C2)C)C)C)OC3=CC=CC(=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
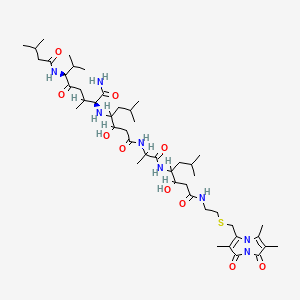
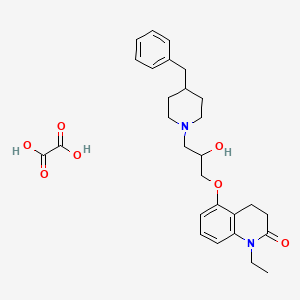

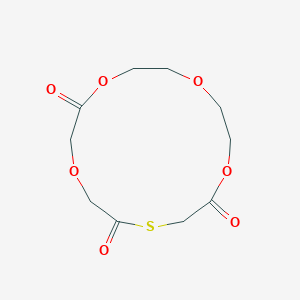


![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)


